1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
Description
Properties
IUPAC Name |
1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJAMDNMCMEVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299589 | |
| Record name | 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70391-31-0 | |
| Record name | NSC131499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Dihydroquinoline Core
The dihydroquinoline scaffold is synthesized via cyclocondensation of aniline derivatives with α,β-unsaturated carbonyl compounds. For instance, reacting 2-aminobenzaldehyde with acrylonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields 1,2-dihydroquinoline-2-carbonitrile as an intermediate. This step is critical for establishing the carbonitrile group at position 2 of the quinoline ring.
Introduction of the 4-Methoxybenzoyl Group
The 4-methoxybenzoyl moiety is introduced through Friedel-Crafts acylation. Using 4-methoxybenzoyl chloride as the acylating agent and AlCl₃ as a catalyst, the dihydroquinoline intermediate undergoes electrophilic substitution at position 1. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Reaction Conditions:
Alkylation-Mediated Functionalization
An alternative approach involves sequential alkylation and acylation steps to assemble the target compound. This method is advantageous for scalability and purity control.
Synthesis of 1,2-Dihydroquinoline-2-carbonitrile
The starting material, 2-chloroquinoline-3-carbonitrile, undergoes partial reduction using sodium borohydride (NaBH₄) in ethanol to yield 1,2-dihydroquinoline-2-carbonitrile. The reduction selectively targets the C1–N bond while preserving the carbonitrile group.
Methoxybenzoylation via Nucleophilic Acyl Substitution
The dihydroquinoline intermediate is treated with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate acyl transfer. The reaction proceeds via nucleophilic attack at the nitrogen atom, forming the final product.
Optimization Insights:
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Base: Triethylamine (2.0 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: Room temperature
Patent-Derived Methodologies
Recent patents disclose advanced strategies for synthesizing structurally analogous compounds, offering insights into reagent selection and process optimization.
Acid-Binding Agents in Cyclization
A patent describing marbofloxacin synthesis highlights the use of acid-binding agents (e.g., sulfuric acid) to facilitate cyclization reactions. Applied to this compound, this approach could enhance reaction efficiency by neutralizing HCl byproducts during acylation.
Solvent and Temperature Optimization
The same patent emphasizes toluene as a preferred solvent for cyclization steps, with temperature control (30–60°C) critical for minimizing decomposition. Adapting these conditions to the target compound’s synthesis may improve yields.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(4-Hydroxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile.
Reduction: 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-amine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile exhibits significant antimicrobial properties. Similar compounds within the dihydroquinoline class have been reported to possess antibacterial and antifungal activities. Preliminary studies suggest that this compound may be effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Activity | MIC (μM) | Target Bacteria |
|---|---|---|---|
| This compound | Antibacterial | TBD | Staphylococcus aureus |
| 4-Hydroxyquinoline | Antibacterial | 12.5 | E. coli |
| 7-Hydroxy-4-phenyl-1,2-dihydroquinoline | Antifungal | 25 | Candida albicans |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Dihydroquinoline derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the specific pathways involved in its anticancer effects.
Material Science Applications
In material science, this compound can be utilized as a precursor for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.
Synthesis and Characterization
Recent studies highlight the synthesis of this compound through various methods such as cyclocondensation and alkylation reactions. The synthesis process involves multiple steps:
- Formation of the dihydroquinoline core.
- Introduction of the methoxybenzoyl group.
- Addition of the carbonitrile functional group.
Each step is crucial for achieving high yields and purity of the final product.
In vitro studies have been conducted to assess the biological activity of this compound against Gram-positive and Gram-negative bacteria. For instance, preliminary tests demonstrated that derivatives exhibiting similar structural characteristics had varying degrees of antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and π-π interactions, while the carbonitrile group can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of specific proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compound A : (R/S)-1-((S)-4-Benzyl-2-oxooxazolidine-3-carbonyl)-5-methoxy-1,2-dihydroquinoline-2-carbonitrile
- Key Differences: Contains an oxazolidine-2-one ring fused to the dihydroquinoline core via a carbonyl linker. Chiral centers at both the oxazolidine and dihydroquinoline moieties result in enantiomeric forms (97% ee via chiral HPLC).
- Implications: The oxazolidine group may enhance binding affinity to biological targets through hydrogen bonding (N–H and C=O groups).
Compound B : 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
- Key Differences: Features a fused tetrahydrobenzo[h]quinoline system with a benzodioxol substituent. The ethylene-CH2CH2- bridge induces significant ring distortion (24.3° and 61.4° dihedral angles for benzene and pyridone rings). Contains a ketone group at position 2 instead of a carbonitrile.
- Implications :
- The benzodioxol group may improve lipophilicity and blood-brain barrier penetration, relevant for anti-tumor applications.
- Structural rigidity from the fused rings could reduce conformational flexibility, impacting target selectivity.
Compound C : 2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile
- Key Differences: Isoquinoline core (vs. quinoline in the target compound), altering electronic distribution. Substituted with a benzoyl group at position 2 and a 4-methoxybenzyl group at position 1. Molecular formula C25H20N2O2 (higher molecular weight than the target compound).
- Implications: The benzyl group may increase steric hindrance, affecting receptor binding. Isoquinoline’s aromatic system could enhance π-stacking interactions in materials science applications.
Key Research Findings and Implications
Electronic Effects : The 4-methoxybenzoyl group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing benzodioxol group in Compound B. This difference may influence redox stability and binding to electron-deficient targets .
Biological Activity
1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile (MBDCQ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile
- Molecular Formula : C18H14N2O2
- Molecular Weight : 290.3 g/mol
- CAS Number : 70391-31-0
MBDCQ features a quinoline ring system with a methoxybenzoyl group and a carbonitrile functional group, contributing to its unique chemical properties. The compound is characterized by low solubility in water but is soluble in organic solvents such as ethanol and chloroform, which is critical for its application in biological studies.
Anticancer Activity
MBDCQ has demonstrated antiproliferative effects against various cancer cell lines. Notably, it exhibits significant activity against human colon cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. In vitro studies have shown that MBDCQ can effectively reduce cell viability at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Cancer | 15 | Induction of apoptosis, cell cycle arrest |
| MCF-7 Breast Cancer | 20 | Apoptosis induction, inhibition of proliferation |
Antiviral Activity
Research indicates that MBDCQ possesses antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). It has been evaluated for its ability to inhibit viral replication in vitro, with promising results suggesting potential as an anti-HIV agent. The compound's structure allows it to interact with viral enzymes, thereby disrupting the viral life cycle .
Antibacterial Activity
MBDCQ also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthesis and Characterization
The synthesis of MBDCQ involves a condensation reaction between 4-methoxybenzoyl chloride and 2-amino-1,2-dihydroquinoline-3-carbonitrile under controlled conditions. The yield and purity are influenced by factors such as solvent choice and reaction temperature. Characterization techniques like NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Toxicity and Safety
While MBDCQ shows promising biological activities, its toxicity profile requires further investigation. Preliminary studies indicate low toxicity in vitro; however, comprehensive toxicity assessments are necessary to evaluate safety for potential therapeutic applications.
Current Research and Future Directions
Ongoing research focuses on optimizing the synthesis of MBDCQ derivatives with enhanced biological activity and reduced toxicity. Future studies may explore:
- The development of targeted drug delivery systems incorporating MBDCQ.
- Investigating its potential as a biosensor for detecting metal ions.
- Applications in antimicrobial coatings for medical devices.
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile?
The compound can be synthesized via multicomponent condensation reactions. For example, a related dihydroquinoline derivative was prepared by refluxing piperonaldehyde, 1-pentanone, ethyl cyanoacetate, and ammonium acetate in ethanol for 6 hours. The product was isolated via filtration, washed with water, and recrystallized from ethanol (yield: ~70%, melting point: 593–595 K) . Another approach involves base-catalyzed Claisen-Schmidt condensation, as seen in the synthesis of a benzo[h]quinoline analog using NaOH in ethanol-DMF, followed by acidification and crystallization .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming substituent positions and carbon-nitrogen bonding patterns. For example, aromatic protons in similar compounds show distinct splitting patterns in NMR .
- X-ray Crystallography: Used to determine bond angles (e.g., C–C–C angles of 116.89° and 120.64°) and dihedral distortions (e.g., 24.3° and 61.4° in fused rings) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What structural features influence the reactivity of dihydroquinoline derivatives?
The non-planar tetracyclic system, caused by ethylene bridge distortion, impacts electronic delocalization. Hydrogen bonding (e.g., N–H⋯O interactions forming centrosymmetric dimers) also affects solubility and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for dihydroquinoline analogs?
Discrepancies in hydrogen placement or torsion angles (e.g., C10–C1–C2–C3 = -157.03°) can be addressed via refinement protocols. For example, riding models for hydrogen atoms () and free refinement of amine hydrogens using Fourier difference maps improve accuracy .
Q. What strategies enhance synthetic yield in multi-step reactions?
Q. How do substituents on the benzoyl group modulate pharmacological activity?
Electron-donating groups (e.g., 4-methoxy) enhance antitumor activity by increasing electron density in the quinoline ring, as observed in cytotoxicity assays against human cancer cell lines. Computational studies (e.g., DFT) can predict substituent effects on binding affinity .
Q. What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like kinases or DNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
